
2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Overview
Description
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a chlorinated aromatic acetic acid derivative with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its CAS Registry Number is 25563-04-6, though another entry (148401-42-7) with identical molecular formula and weight is noted, possibly representing a different isomer or registration variant . The compound features a biphenyl ether backbone with a chlorine substituent at the para position of the phenoxy ring and an acetic acid side chain. It is used in pharmaceutical and agrochemical research, particularly in synthesizing enzyme inhibitors and bioactive derivatives .
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(4-Chlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClO3
- Molecular Weight : 262.69 g/mol
- CAS Number : 25563-04-6
- Appearance : Crystalline solid, moderately soluble in organic solvents.
The compound features a chlorophenoxy group attached to a phenylacetic acid structure, which contributes to its unique biological activity and potential applications.
Anti-inflammatory Activity
One of the primary applications of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid is its use as an anti-inflammatory agent . Research has indicated that it exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
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Carrageenan-Induced Edema Model :
- In studies using the carrageenan-induced rat paw edema model, this compound demonstrated moderate to excellent anti-inflammatory activity. The results suggested a dose-dependent effect on inflammation reduction .
-
Pain Relief Studies :
- Preliminary pharmacological studies have shown promise in pain relief applications, indicating that the compound could serve as an effective analgesic in clinical settings .
Potential Herbicide or Pesticide
Due to its phenolic structure, this compound has been explored for potential use as a herbicide or pesticide . Its ability to interact with biological targets makes it valuable in agricultural chemistry.
- Research Findings : Studies suggest that the compound may inhibit certain plant growth processes, leading to its effectiveness as a herbicide . Further research is needed to fully characterize its efficacy and safety in agricultural applications.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes . The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but structurally similar compounds like (4-Chloro-2-methylphenoxy)acetic acid melt at 118–119°C , while 2,4-D has a melting point of 140°C . The hydroxyl-substituted analogue, 2-(2-chloro-4-hydroxyphenyl)acetic acid, has a molecular weight of 186.59 g/mol and enhanced polarity due to the hydroxyl group .
- Solubility: Chlorophenoxyacetic acids generally exhibit low water solubility but higher solubility in organic solvents like ethanol and acetone. For example, 2,4-D is sparingly soluble in water (900 mg/L at 25°C) .
Herbicidal Activity :
- 2,4-D and (4-Chloro-2-methylphenoxy)acetic acid (MCPA) are widely used herbicides. Their activity arises from mimicking auxin, disrupting plant growth .
- This compound derivatives, such as N-substituted oxadiazoles, show antibacterial activity against gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus and Salmonella typhi), with compound 7o outperforming ciprofloxacin in some assays .
Enzyme Inhibition :
- Chlorophenoxy acids inhibit renal organic anion transport. For example, 2,4-D and 2-(2-methyl,4-chlorophenoxy)propionic acid inhibit PAH secretion with IC₅₀ values of 0.2 mM .
- The parent compound’s derivatives, such as 1-[4-(2-[2-(4-Chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]-ethanone, are studied as inhibitors of 17β-hydroxysteroid dehydrogenase, a target in hormone-dependent diseases .
Toxicity and Environmental Impact
- 2,4-D is classified as moderately toxic (LD₅₀ = 639 mg/kg in rats) and is monitored in drinking water due to its persistence .
Key Research Findings
Antibacterial Derivatives: N-substituted oxadiazole derivatives of this compound demonstrate potent activity against bacterial pathogens, with 7o showing 132–139% stimulation of PAH transport at low concentrations .
Herbicide Selectivity: Substituent position critically affects activity. For example, 2,4-D (di-chloro) is more potent than mono-chloro analogues like MCPA, highlighting the role of halogen placement .
Cytotoxicity : Derivatives with bulky substituents (e.g., 3,4-dimethylphenyl in 7o ) exhibit reduced cytotoxicity, making them promising drug candidates .
Biological Activity
2-(2-(4-Chlorophenoxy)phenyl)acetic acid, also known as 4-chlorophenoxyacetic acid (CAS No. 25563-04-6), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H11ClO3
- Molar Mass : 262.69 g/mol
- Density : 1.317 g/cm³
- Melting Point : 120-122 °C
- Solubility : Slightly soluble in chloroform and methanol .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have shown their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-6. These effects are often mediated through the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It has been noted that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH radical scavenging assay is commonly used to assess this activity, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like ascorbic acid .
Antitumor Activity
Emerging studies suggest that derivatives of chlorophenoxyacetic acids may possess antitumor properties. For example, some analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate inflammation and cell proliferation.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound helps protect cellular components from oxidative damage.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(4-chlorophenoxy)phenyl)acetic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling may be employed using 4-chlorophenol and bromophenylacetic acid derivatives in the presence of a copper catalyst under reflux (e.g., in DMF at 120°C). Evidence from similar phenoxyacetic acids suggests optimizing molar ratios (e.g., 1:1.2 for aryl halide to phenol) and using bases like K₂CO₃ to enhance yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography is ideal for resolving planar conformations common in phenoxyacetic acids, as demonstrated in studies of (4-chlorophenoxy)acetic acid .
- Spectroscopy : ¹H NMR is essential but challenging due to overlapping aromatic signals. For example, similar compounds require 2D NMR (COSY, HSQC) to resolve scalar couplings in crowded regions . IR spectroscopy can confirm carbonyl (C=O) and ether (C-O-C) functional groups (e.g., peaks at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively) .
Q. What are the primary biological or herbicidal mechanisms associated with this compound?
- Methodological Answer : Phenoxyacetic acids typically act as auxin mimics, disrupting plant cell elongation. For this compound, structure-activity relationship (SAR) studies should compare its efficacy to analogs like 2,4-D (2,4-dichlorophenoxyacetic acid). Bioassays (e.g., Arabidopsis root growth inhibition) and molecular docking into auxin-binding proteins (e.g., TIR1 receptors) can elucidate mechanistic differences. Chlorine substituents at the para position enhance herbicidal activity by increasing lipophilicity and receptor binding .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its interactions with biological targets?
- Methodological Answer : X-ray crystallography of related compounds reveals planar hydrogen-bonded dimers, which stabilize interactions with enzymes like monoamine oxidases or auxin receptors . Molecular dynamics simulations (MD) can model rotational barriers of the phenoxy group and predict binding modes. Compare torsional angles (e.g., ΦC-O-C-C) in active vs. inactive derivatives to identify critical conformations .
Q. What strategies mitigate analytical challenges in quantifying trace amounts of this compound in environmental samples?
- Methodological Answer : Use LC-MS/MS with a C18 column and negative ion mode for high sensitivity. For complex matrices (e.g., soil), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Quantify degradation products (e.g., 4-chlorophenol) via GC-MS with derivatization (BSTFA). Reference environmental fate data from analogs: Henry’s Law constants (e.g., 3.7×10³ for α-(2,4-dichlorophenoxy)propionic acid) suggest moderate volatility, requiring headspace analysis .
Q. How can computational methods predict the environmental persistence and toxicity of this compound?
- Methodological Answer : Apply QSAR models using software like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for Daphnia). Density functional theory (DFT) calculates reaction pathways for hydrolysis or photolysis, focusing on electron-rich sites (e.g., ether linkage). Validate predictions with OECD 301B ready biodegradability tests .
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25563-04-6 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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